molecular formula C26H16N2O10S B10864657 Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate)

Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate)

Cat. No.: B10864657
M. Wt: 548.5 g/mol
InChI Key: UQQSYPOARXENMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE typically involves the esterification of 4-[(2-nitrobenzoyl)oxy]phenyl sulfonyl chloride with 2-nitrobenzoic acid. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids .

Comparison with Similar Compounds

Biological Activity

Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) is characterized by its sulfonyl and nitrobenzoate functional groups, which are known to influence its biological interactions. The structural formula can be represented as follows:

C19H16N2O6S\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_6\text{S}

Research indicates that compounds with nitrobenzoate moieties exhibit various biological activities, including:

  • Antiangiogenic Effects : Nitrobenzoate derivatives have been shown to impair vascular development. For instance, a related compound, X8, was found to disrupt endothelial cell migration and proliferation in zebrafish models, leading to decreased expression of vascular markers and inhibition of VEGF/VEGFR2 signaling pathways .
  • Anticancer Activity : Nitrobenzoate compounds have been documented to suppress metastatic activity by inhibiting tumor-cell-induced platelet aggregation and modulating tubulin polymerization in multidrug-resistant cancer cells .

Biological Activity Data

The following table summarizes key studies on the biological activities associated with sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) and related compounds:

Study Biological Activity Findings
AntiangiogenicInhibition of vascular development in zebrafish models; disruption of endothelial cell functions.
AnticancerInhibition of tumor cell growth and metastasis; modulation of cellular pathways involved in cancer progression.
Anti-inflammatoryPotential reduction in inflammatory markers; further studies required for detailed mechanisms.

Case Studies

  • Zebrafish Model Study : A recent investigation utilized zebrafish embryos to assess the antiangiogenic properties of nitrobenzoate derivatives. The study demonstrated that treatment with X8 led to significant vascular defects, implicating its potential as an antiangiogenic agent .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that nitrobenzoate derivatives can induce apoptosis and inhibit cell proliferation. These effects are attributed to the disruption of microtubule dynamics and interference with signaling pathways critical for cell survival.
  • Inflammation Studies : Preliminary findings suggest that sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) may exhibit anti-inflammatory properties by modulating cytokine production. Further research is necessary to elucidate the specific mechanisms involved.

Properties

Molecular Formula

C26H16N2O10S

Molecular Weight

548.5 g/mol

IUPAC Name

[4-[4-(2-nitrobenzoyl)oxyphenyl]sulfonylphenyl] 2-nitrobenzoate

InChI

InChI=1S/C26H16N2O10S/c29-25(21-5-1-3-7-23(21)27(31)32)37-17-9-13-19(14-10-17)39(35,36)20-15-11-18(12-16-20)38-26(30)22-6-2-4-8-24(22)28(33)34/h1-16H

InChI Key

UQQSYPOARXENMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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